Dimethyl 2,2'-sulfanediyldibenzoate
Description
Dimethyl 2,2'-sulfanediyldibenzoate is a sulfur-containing aromatic compound characterized by two benzoate ester groups linked via a disulfide (–S–S–) bridge at the 2,2' positions. This structural motif confers unique electronic and steric properties, making it relevant in organic synthesis and materials science. While direct references to this compound are absent in the provided evidence, its analogs and derivatives (e.g., sulfonyl, trisulfanediyldi, and biphenyl-based compounds) are discussed in the literature, enabling indirect comparisons.
Properties
CAS No. |
49590-24-1 |
|---|---|
Molecular Formula |
C16H14O4S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
methyl 2-(2-methoxycarbonylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C16H14O4S/c1-19-15(17)11-7-3-5-9-13(11)21-14-10-6-4-8-12(14)16(18)20-2/h3-10H,1-2H3 |
InChI Key |
HXPPFORQTMVVDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2,2’-sulfanediyldibenzoate can be synthesized through the reaction of 1,2-dibromoethane with methyl thiosalicylate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for Dimethyl 2,2’-sulfanediyldibenzoate are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,2’-sulfanediyldibenzoate undergoes various chemical reactions, including:
Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridge, forming thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Dimethyl 2,2’-sulfanediyldibenzoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-sulfanediyldibenzoate involves its ability to undergo redox reactions due to the presence of the sulfur bridge. This redox activity can influence various biochemical pathways, making it a compound of interest in medicinal chemistry. The exact molecular targets and pathways are still under investigation, but its reactivity with biological molecules is a key area of study .
Comparison with Similar Compounds
2,2′-Trisulfanediyldibenzoyl Chloride
- Structure : Features a trisulfide (–S–S–S–) bridge between two benzoyl chloride groups .
- Key Differences :
- The trisulfide linkage increases molecular flexibility compared to the disulfide bridge in dimethyl 2,2'-sulfanediyldibenzoate.
- Enhanced reactivity due to the presence of benzoyl chloride groups, which are absent in the dimethyl ester form.
- Applications : Primarily used in synthetic chemistry for constructing sulfur-rich polymers or heterocycles .
Sulfonyl-Based Pesticide Esters (e.g., Metsulfuron Methyl Ester)
- Structure : Contains a sulfonyl (–SO₂–) group and a triazine ring attached to a benzoate ester .
- Key Differences :
- The sulfonyl group is more electron-withdrawing than the sulfanediyldi (–S–S–) bridge, altering chemical reactivity.
- The triazine ring in pesticides introduces herbicidal activity, absent in this compound.
- Applications : Widely used as herbicides due to their inhibition of acetolactate synthase (ALS) enzymes in plants .
4,4'-Sulfonyldiphenol
- Structure : A biphenyl derivative with a sulfonyl (–SO₂–) bridge at the 4,4' positions and hydroxyl (–OH) substituents .
- Key Differences :
- The 4,4' substitution pattern reduces steric hindrance compared to the 2,2' positions in this compound.
- Hydroxyl groups enable hydrogen bonding, influencing solubility and crystallinity.
- Applications : Used in high-performance polymers like polysulfones due to thermal stability .
2,2'-Dihydroxybiphenyl
- Structure : Biphenyl core with hydroxyl (–OH) groups at the 2,2' positions .
- Key Differences :
- Lacks ester and sulfur functionalities, resulting in lower chemical diversity for functionalization.
- Hydroxyl groups enhance polarity, making it soluble in polar solvents.
- Applications : Intermediate in agrochemicals and pharmaceuticals .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Sulfur Bridge Effects: Disulfide (–S–S–) bridges (as in this compound) offer moderate stability under reducing conditions, whereas trisulfides (–S–S–S–) exhibit higher reactivity but lower thermal stability . Sulfonyl (–SO₂–) groups (e.g., in 4,4'-sulfonyldiphenol) enhance oxidative stability and rigidity in polymers compared to sulfanediyldi analogs .
Substitution Patterns :
Functional Group Diversity :
- Ester groups (as in this compound) improve solubility in organic solvents, whereas hydroxyl groups (e.g., 2,2'-dihydroxybiphenyl) favor aqueous-phase applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
